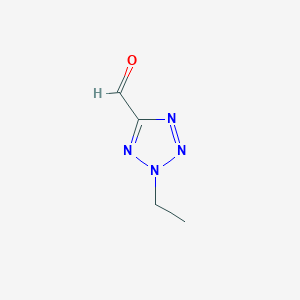

2-ethyl-2H-tetrazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethyl-2H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C4H6N4O and a molecular weight of 126.12 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as this compound, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6N4O/c1-2-8-6-4 (3-9)5-7-8/h3H,2H2,1H3 . This indicates that the compound contains four carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

Tetrazoles, including this compound, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds, which can be explosive to shocks .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 126.12 . The compound is stored at a temperature of -10 degrees Celsius .Mécanisme D'action

The mechanism of action of 2-ethyl-2H-tetrazole-5-carbaldehyde is not fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been suggested that it may interact with certain receptors in the brain, such as the GABA receptor, which is involved in the regulation of anxiety and sleep.

Biochemical and Physiological Effects:

This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in cells. In vivo studies have demonstrated that it can reduce anxiety-like behavior in rodents and improve cognitive function in mice.

Avantages Et Limitations Des Expériences En Laboratoire

2-ethyl-2H-tetrazole-5-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it also has some limitations. It is relatively expensive compared to other tetrazole derivatives and may not be suitable for large-scale synthesis. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.

Orientations Futures

There are several future directions for research on 2-ethyl-2H-tetrazole-5-carbaldehyde. One area of interest is the development of novel tetrazole derivatives with improved pharmacological properties for use in drug discovery. Another area of interest is the investigation of its potential as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in material science.

Méthodes De Synthèse

2-ethyl-2H-tetrazole-5-carbaldehyde can be synthesized through a multi-step reaction process involving the reaction of ethyl 2-bromoacetate with sodium azide to form ethyl 2-azidoacetate, which is then treated with triphenylphosphine and carbon disulfide to yield ethyl 2-(1,3-dithiole-2-ylidene)acetate. The final step involves the reaction of ethyl 2-(1,3-dithiole-2-ylidene)acetate with hydrazine hydrate to produce this compound.

Applications De Recherche Scientifique

2-ethyl-2H-tetrazole-5-carbaldehyde has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a building block for the synthesis of novel tetrazole derivatives with potential applications in drug discovery and material science. In biology, it has been investigated for its potential as a fluorescent probe for imaging biological systems. In material science, it has been studied for its potential as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

2-ethyltetrazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-8-6-4(3-9)5-7-8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOLAVQWHCZQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)

![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)

![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)

![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)

![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)

![8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2935363.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)